Strychnine, 18-oxo-

Description

The exact mass of the compound Strychnine, 18-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Strychnine, 18-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strychnine, 18-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

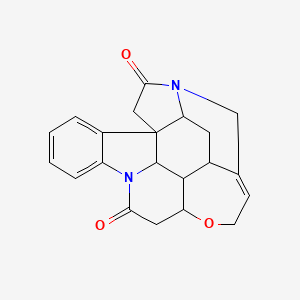

2D Structure

Properties

IUPAC Name |

2,4a,5,5a,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-7,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-17-8-15-19-12-7-16-21(9-18(25)22(16)10-11(12)5-6-26-15)13-3-1-2-4-14(13)23(17)20(19)21/h1-5,12,15-16,19-20H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSGWRONALENOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2CN3C4CC2C5C(O1)CC(=O)N6C5C4(CC3=O)C7=CC=CC=C76 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949960 | |

| Record name | Strychnidine-10,18-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27239-48-1 | |

| Record name | Strychnine, 18-oxo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Strychnidine-10,18-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation of Strychnine, Emphasizing 18 Oxo Strychnine Formation

Metabolic Pathways Leading to 18-oxo-Strychnine

Species-Specific Metabolic Profiles and 18-oxo-Strychnine Abundance

The metabolism of strychnine (B123637) exhibits significant variation among different animal species, leading to distinct profiles of metabolites and differing levels of toxicity. nih.gov The study of strychnine's biotransformation using liver microsomes has been instrumental in elucidating these differences.

In vitro studies with hepatic microsomes from rats, mice, guinea pigs, rabbits, and dogs have revealed significant species-dependent differences in the metabolic pathways of strychnine. nih.gov While a total of eight metabolites were detected following incubation with rabbit liver microsomes, five were identified: strychnine N-oxide, 2-hydroxystrychnine, strychnine 21,22-epoxide, 16-hydroxystrychnine, and 18-oxostrychnine. nih.gov

The abundance of these metabolites varies considerably across species. In rats and mice, the primary metabolite is 16-hydroxystrychnine. nih.gov Conversely, in guinea pigs and rabbits, 2-hydroxystrychnine is the main product, while in dogs, strychnine N-oxide is the most abundant metabolite. nih.gov The formation of 18-oxostrychnine was specifically identified in studies with rabbit liver microsomes. nih.gov

Further research into the metabolic fate of strychnine in rats identified six urinary metabolites: strychnine N-oxide, 21α,22α-dihydroxy-22-hydrostrychnine, 21α,22β-dihydroxy-22-hydrostrychnine, 2-hydroxy-strychnine, strychnine 21,22-epoxide, and 16-hydroxystrychnine. nih.gov Notably, 18-oxostrychnine was not reported as a urinary metabolite in this study on rats, highlighting the species-specific nature of its formation. nih.gov

Sex-based differences in strychnine metabolism have also been observed in rats. researchgate.netsciety.org Healthy female rats have been shown to absorb and metabolize strychnine at a faster rate than their male counterparts. researchgate.netsciety.org These differences appear to be influenced by sex hormones, as evidenced by changes in metabolic profiles following gonadectomy. researchgate.netsciety.org

The following table summarizes the identified strychnine metabolites in different species based on in vitro and in vivo studies.

| Species | Primary Metabolite(s) | Other Identified Metabolites | 18-oxo-strychnine Detected |

| Rat | 16-hydroxystrychnine nih.gov | Strychnine N-oxide, 2-hydroxystrychnine, strychnine 21,22-epoxide, 21α,22α-dihydroxy-22-hydrostrychnine, 21α,22β-dihydroxy-22-hydrostrychnine nih.govnih.gov | No nih.gov |

| Mouse | 16-hydroxystrychnine nih.gov | Strychnine N-oxide, 2-hydroxystrychnine, strychnine 21,22-epoxide, 18-oxostrychnine (inferred from rabbit data) nih.gov | Not explicitly stated, but possible |

| Guinea Pig | 2-hydroxystrychnine nih.gov | Strychnine N-oxide, 16-hydroxystrychnine, strychnine 21,22-epoxide, 18-oxostrychnine (inferred from rabbit data) nih.gov | Not explicitly stated, but possible |

| Rabbit | 2-hydroxystrychnine nih.gov | Strychnine N-oxide, 16-hydroxystrychnine, strychnine 21,22-epoxide, 18-oxostrychnine nih.gov | Yes nih.gov |

| Dog | Strychnine N-oxide nih.gov | 2-hydroxystrychnine, 16-hydroxystrychnine, strychnine 21,22-epoxide, 18-oxostrychnine (inferred from rabbit data) nih.gov | Not explicitly stated, but possible |

Proposed Enzymatic Mechanisms for 18-oxidation

The formation of 18-oxostrychnine from strychnine is an oxidative process, and evidence strongly points to the involvement of the cytochrome P450 (P450) monooxygenase system. jst.go.jpnih.gov These enzymes are crucial for the metabolism of a wide variety of compounds. nih.gov

The general mechanism of P450-catalyzed oxidations involves the activation of molecular oxygen and the subsequent transfer of an oxygen atom to the substrate. nih.gov In the case of strychnine, this results in hydroxylation at various positions, including the C-18 position, which would then be further oxidized to the keto form, 18-oxostrychnine.

In vitro metabolism studies of strychnine have shown that the process is significantly inhibited by known cytochrome P450 inhibitors such as SKF-525A and n-octylamine. nih.gov This provides strong evidence for the central role of P450 enzymes in strychnine metabolism. nih.gov Specifically, research on site-selective oxidation of strychnine has indicated the involvement of the phenobarbital-inducible cytochrome P-450 isozymes, particularly those belonging to the CYP2B subfamily. jst.go.jp

The biosynthesis of strychnine itself involves a hydroxylation step at the C18 position of a precursor molecule, norfluorocurarine (B207588), to form 18-OH norfluorocurarine. nih.gov This reaction is catalyzed by a specific cytochrome P450 enzyme, highlighting the enzymatic capability for oxidation at this particular carbon atom within the strychnos alkaloid framework. nih.gov

The proposed mechanism for the formation of 18-oxostrychnine likely involves a two-step oxidation process at the C-18 position of the strychnine molecule, catalyzed by cytochrome P450 enzymes:

Hydroxylation: The first step is the hydroxylation of the C-18 carbon to form 18-hydroxystrychnine. This reaction is a typical P450-mediated oxidation.

Oxidation to a Ketone: The resulting alcohol (18-hydroxystrychnine) is then further oxidized to the corresponding ketone, 18-oxostrychnine. This second oxidation step could also be catalyzed by cytochrome P450 or other dehydrogenases.

While the precise intermediates and the specific P450 isozymes responsible for the formation of 18-oxostrychnine in different species are not fully elucidated, the existing evidence strongly supports a P450-dependent mechanism.

Advanced Analytical Methodologies for the Detection and Quantification of 18 Oxo Strychnine in Complex Matrices

Chromatographic Techniques for Separation and Isolation

Chromatography is the cornerstone of analyzing complex mixtures. For oxidized alkaloids like 18-oxo-strychnine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal for achieving separation from parent compounds and other matrix components.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like strychnine (B123637) and its metabolites. mdpi.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that C18 columns are highly effective for the separation of strychnine and related alkaloids. researchgate.netnih.gov The mobile phase composition is a critical parameter that is optimized to achieve the desired resolution. Typical mobile phases consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. nih.gov For instance, a mobile phase of 0.005M phosphate (B84403) buffer and methanol (60:40) has been successfully used. nih.gov Another method employed a mobile phase of methanol, water, and diethyl amine (55:45:0.2 v/v) for the separation of strychnine and brucine (B1667951). who.int Detection is often performed using ultraviolet (UV) or diode-array detectors (DAD), with monitoring at wavelengths around 254 nm or 260 nm. nih.govwho.int The use of Ultra-High-Performance Liquid Chromatography (UPLC), with smaller particle size columns (e.g., 1.7 µm), offers higher resolution and faster analysis times, which is particularly advantageous for complex metabolite profiling. researchgate.net

Table 1: Examples of HPLC and UPLC Conditions for Strychnine Alkaloid Analysis

| Parameter | Method 1 nih.gov | Method 2 who.int | Method 3 researchgate.net |

| Technique | HPLC | HPLC | UPLC |

| Column | µBondapak C18 (30 cm x 4 mm) | Phenomenex-ODS (250mm x 4.6mm, 5µm) | BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | 0.005M phosphate buffer-methanol (60:40) | Methanol:water:diethyl amine (55:45:0.2) | Methanol:0.1% formic acid (25:75) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified |

| Detector | UV (254 nm) | UV (260 nm) | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile or semi-volatile compounds. While alkaloids are generally not highly volatile, derivatization can be employed, although direct analysis is often possible. GC has been historically used for strychnine identification, often coupled with a Nitrogen-Phosphorus Detector (NPD), which provides high selectivity for nitrogen-containing compounds. core.ac.uk

The coupling of GC with mass spectrometry (GC/MS) has become the standard for confirmation and quantification. nih.gov The GC system separates the components of the mixture before they enter the mass spectrometer for detection. Research has described analytical methods for strychnine determination in biological samples by gas chromatography/mass spectrometry. nih.gov These methods are applicable to its oxidized metabolites, provided they have sufficient thermal stability.

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool in modern analytical toxicology and metabolomics due to its high sensitivity and specificity. When coupled with chromatographic separation, it provides definitive identification and quantification of target analytes.

The combination of chromatography and mass spectrometry provides robust and reliable results for the analysis of strychnine and its metabolites. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS): This technique is widely used for the determination of strychnine in various biological tissues. core.ac.uknih.gov Electron Ionization (EI) is a common ionization source used in GC/MS. The resulting mass spectra contain specific fragment ions that serve as a fingerprint for the compound, allowing for unambiguous identification. For strychnine, confirmatory ions include the parent ion at m/z 334 and fragment ions at m/z 319, 306, 277, and 220. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): Considered the "gold standard" for analyzing trace contaminants in complex matrices, LC/MS/MS offers superior sensitivity and selectivity. nih.gov This technique is particularly well-suited for analyzing oxidized metabolites like 18-oxo-strychnine. A liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) method was developed for the simultaneous analysis of strychnine and its major metabolites, including strychnine N-oxide. researchgate.net Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of 18-oxo-strychnine), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides a high degree of structural confirmation and minimizes matrix interferences.

Table 2: Mass Spectrometry Parameters for Strychnine Analysis

| Parameter | GC-MS/MS nih.gov | LC-ESI-ITMS researchgate.net |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Ion |

| Precursor Ion (m/z) | 334 | Not Specified (Full Scan for Metabolite ID) |

| Product Ions (m/z) | 319, 306, 277, 261, 246, 233, 220 | MS and MS³ spectra used for identification |

| Application | Confirmation of Strychnine | Identification of Strychnine N-oxide |

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, which is a powerful tool for identifying unknown metabolites. In the context of 18-oxo-strychnine, HRMS would be critical to distinguish it from other isomers or compounds with the same nominal mass. By comparing the measured exact mass with the theoretical mass calculated for the proposed formula of 18-oxo-strychnine (C₂₁H₂₂N₂O₃), a high degree of confidence in its identification can be achieved. This approach has been successfully used to identify unknown organic contaminants in complex environmental samples and is directly applicable to metabolite identification studies. nih.gov

Sample Preparation and Extraction Protocols for Oxidized Alkaloids

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, as it serves to isolate the analytes of interest from the matrix, concentrate them, and remove interfering substances. nih.gov For oxidized alkaloids in complex matrices like tissues and biological fluids, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.

Liquid-Liquid Extraction (LLE): LLE is a classic method that partitions analytes between two immiscible liquid phases. For alkaloids, this typically involves a pH adjustment to ensure the analyte is in its neutral, un-ionized form, which is more soluble in organic solvents. A common procedure involves making the sample alkaline and extracting with a solvent like chloroform (B151607) or a mixture of toluene–n-heptane–isoamyl alcohol. nih.govcore.ac.uk The organic extract can then be purified with an acid wash, followed by back-extraction into a fresh organic solvent after re-alkalization. core.ac.uk

Solid-Phase Extraction (SPE): SPE has become increasingly popular as it is often faster, uses less solvent, and can provide cleaner extracts than LLE. For alkaloid extraction from postmortem specimens, Oasis MCX (Mixed-Mode Cation Exchange) cartridges have been shown to be effective. nih.gov These cartridges utilize a combination of reversed-phase and ion-exchange retention mechanisms to selectively bind the alkaloids, which can then be eluted with an appropriate solvent.

Matrix Solid Phase Dispersion (MSPD): This technique is a modified SPE method where the sample is blended directly with a solid-phase sorbent (dispersant) like silica (B1680970). nih.gov The mixture is packed into a column, and interfering components are washed away before the target analytes are eluted. Vortex-assisted MSPD has been used for the simultaneous extraction of alkaloids and other compounds from plant materials. nih.gov

Table 3: Summary of Extraction Protocols for Alkaloids

| Method | Matrix | Procedure | Recovery | Reference |

| LLE | Biological Tissues | Homogenization, alkalization, extraction with toluene–n-heptane–isoamyl alcohol, acid cleanup. | 75.0% - 98.7% | core.ac.uknih.gov |

| LLE | Stomach Contents | Alkalization with NaOH, extraction with chloroform. | 93.9 ± 3.5% | nih.gov |

| SPE | Postmortem Specimens | Extraction using Oasis MCX cartridges. | Not Specified | nih.gov |

| VA-MSPD | Plant Material | Blending with silica dispersant, elution with methanol. | 95.9% - 103% | nih.gov |

Method Validation and Sensitivity Considerations in 18-oxo-Strychnine (Strychnine N-oxide) Analysis

The validation of analytical methods is a critical process to ensure the reliability and accuracy of results, particularly when dealing with the detection and quantification of metabolites like Strychnine N-oxide in complex biological matrices. The process involves a thorough evaluation of several performance characteristics to demonstrate that the method is suitable for its intended purpose.

Method validation for Strychnine N-oxide typically encompasses the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). These parameters are crucial for ensuring that the analytical procedure can reliably measure the concentration of Strychnine N-oxide in samples such as plasma, urine, or tissue homogenates.

A study by Lin et al. (2016) details a rapid, specific, and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the simultaneous determination of strychnine, brucine, Strychnine N-oxide, and brucine N-oxide in rat plasma. nih.gov This method involved a straightforward protein precipitation for sample pretreatment, followed by gradient elution on a ZORBAX Eclipse XDB-C18 column. nih.gov The quantification was achieved using mass spectrometry with a TurboIonSpray ionization source in the positive ion multiple reaction monitoring (MRM) mode. nih.gov

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the LC-MS/MS method described, the calibration curve for Strychnine N-oxide demonstrated excellent linearity over a specific concentration range, which is essential for accurate quantification in pharmacokinetic studies. nih.gov

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. In the aforementioned study, both intra- and inter-day precision and accuracy were evaluated at three different quality control (QC) levels for Strychnine N-oxide. nih.gov The results, which were within acceptable limits, confirmed the method's reliability. The intra- and inter-day precisions were found to be less than 14.9%, with an accuracy ranging from 89.4% to 113%. nih.gov

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

In a study by Yan et al., a liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) method was developed for the simultaneous analysis of strychnine, brucine, and their major metabolites, including Strychnine N-oxide, in rat liver S9 fraction. The reported limit of detection for both strychnine and brucine was 0.008 µg/mL. ebi.ac.uk While a specific LOQ for Strychnine N-oxide was not detailed in this particular abstract, the high sensitivity of the method for the parent compounds suggests a comparable level of sensitivity for the metabolite.

Another study focusing on the electrochemical detection of strychnine and its major metabolite, Strychnine N-oxide (SNO), reported on the development of a sensor for their analysis in biological samples. nih.gov For SNO, two oxidation peaks were observed, and the method's sensitivity was highlighted as being comparable to or better than some non-electrochemical methods. nih.gov

The table below summarizes the method validation parameters for the analysis of Strychnine N-oxide from a representative study.

| Parameter | Performance Characteristic |

| Linearity Range | 0.102 - 306.0 ng/mL nih.gov |

| Intra-day Precision (%RSD) | < 14.9% nih.gov |

| Inter-day Precision (%RSD) | < 14.9% nih.gov |

| Accuracy | 89.4% - 113% nih.gov |

The following table presents the sensitivity data for the detection of Strychnine N-oxide and its parent compound, strychnine, from various analytical methodologies.

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Strychnine | LC-ESI-ITMS | Rat Liver S9 Fraction | 0.008 µg/mL ebi.ac.uk | Not Specified |

| Strychnine | Electrochemical Sensor | Not Specified | 1 µM nih.gov | Not Specified |

| Strychnine N-oxide | LC-MS/MS | Rat Plasma | Not Specified | 0.102 ng/mL nih.gov |

Mechanistic Investigations of the Formation and Transformation of 18 Oxo Strychnine

Reaction Mechanisms in Enzymatic Oxidation at C-18

The formation of the 18-oxo moiety in strychnine (B123637) is the culmination of a complex biosynthetic pathway. Recent research has successfully elucidated the complete sequence of enzymatic reactions leading to strychnine. nih.govmpg.de The final steps, which establish the characteristic lactam ring, are of particular interest. The process does not involve a direct oxidation at C-18 of a pre-existing strychnine skeleton, but rather the construction of the ring from an advanced intermediate.

The key precursor to the final ring closure is the Wieland-Gumlich aldehyde. wikipedia.orgrsc.org This aldehyde undergoes an aldol (B89426) reaction with acetyl-CoA to yield prestrychnine. wikipedia.org This reaction elongates the side chain at the nitrogen atom, setting the stage for the formation of the final, seventh ring of strychnine.

The conversion of prestrychnine to strychnine, which forms the 18-oxo lactam ring, is a notable reaction. It has been discovered that this final step occurs spontaneously without the need for an enzyme. mpg.dechemistryviews.org This spontaneous cyclization involves the addition of the amine to the activated carboxylic acid (or its CoA thioester), leading to the formation of the stable amide bond within the lactam ring. wikipedia.orgchemistryviews.org The acidic conditions within the plant cells may facilitate this transformation. chemistryviews.org

Table 1: Key Steps in the Biosynthesis of the 18-oxo Moiety in Strychnine

| Precursor | Enzyme/Condition | Product | Key Transformation | Reference(s) |

| Wieland-Gumlich aldehyde | Aldolase (unspecified) with Acetyl-CoA | Prestrychnine | Addition of a two-carbon unit to form the acyl chain. | wikipedia.org |

| Prestrychnine | Spontaneous (likely acid-catalyzed) | Strychnine | Intramolecular cyclization to form the lactam ring (18-oxo moiety). | mpg.de, chemistryviews.org |

Chemical Reactivity and Stability of the 18-oxo Moiety

The 18-oxo group is part of a lactam (cyclic amide) within the rigid, heptacyclic framework of strychnine. This structural context dictates its chemical reactivity and stability. Under standard abiotic conditions, strychnine is a relatively stable compound. nih.gov It is photostable and does not readily hydrolyze in a pH range of 5 to 9. nih.gov

The lactam functionality, however, can participate in chemical reactions under specific conditions. While the amide bond is generally stable, it can be cleaved through hydrolysis under more forceful acidic or basic conditions, although this is not a facile process due to the sterically hindered nature of the molecule.

The reactivity of the 18-oxo group is also evident in reduction reactions. For instance, in the degradation of strychnine, related compounds like strychninonic acid, which contains the 18-oxo lactam and another ketone group, can be selectively reduced. acs.org This indicates that the carbonyl of the lactam, while stable, is susceptible to chemical modification.

Table 2: Reactivity Profile of the 18-oxo Moiety in Strychnine

| Reaction Type | Reagents/Conditions | Outcome | Reference(s) |

| Hydrolysis | Strong acid or base | Potential cleavage of the lactam ring (amide bond hydrolysis). | nih.gov |

| Stability | pH 5-9, ambient temperature, light | The compound is stable. | nih.gov |

| Reduction | Strong reducing agents (e.g., Sodium amalgam in related structures) | The carbonyl group can be reduced. | acs.org |

| Incompatibilities | Alkalis, carbonates, certain acids and salts | Primarily relates to the basic nitrogen, but can affect overall stability. | nih.gov, noaa.gov |

Isomerization and Rearrangement Studies Involving 18-oxo-Strychnine Derivatives

The complex and strained structure of strychnine makes it a candidate for various isomerization and rearrangement reactions. One of the most well-known isomers is isostrychnine (B1248549). The conversion to isostrychnine was a key consideration in early synthetic strategies, such as Woodward's landmark total synthesis. nih.gov However, the isomerization from strychnine to isostrychnine involves the cleavage of the ether linkage (ring F) and does not directly alter the 18-oxo lactam moiety.

Rearrangement reactions that are fundamental to the total synthesis of the strychnine skeleton, such as the tandem cationic aza-Cope rearrangement−Mannich cyclization, are powerful tools for constructing the core structure. acs.orgudel.edu These reactions assemble the intricate ring system from simpler precursors but are not rearrangements of the fully formed strychnine molecule itself.

Studies on the direct isomerization or rearrangement of the 18-oxo moiety within the strychnine scaffold are not prominently featured in the surveyed literature. The stability of the lactam ring, embedded within the rigid polycyclic system, likely limits its propensity for such transformations under typical laboratory conditions. The majority of chemical studies have focused on the total synthesis of the molecule or the reactivity of other functional groups.

Theoretical and Computational Studies of 18 Oxo Strychnine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a complex alkaloid such as 18-oxo-strychnine, these methods can predict its stable conformation and electronic properties with high accuracy.

Detailed research findings indicate that Density Functional Theory (DFT) is a widely used method for these purposes. researchgate.net A multistep computational procedure is often employed, which includes a conformational search, geometry optimization, and calculation of electronic properties. researchgate.net The process typically starts with identifying all significantly populated conformers of the molecule. researchgate.net Each of these structures is then subjected to geometry optimization at a quantum mechanical level to find the lowest energy, and thus most stable, molecular structure. researchgate.netresearchgate.net This optimization provides precise bond lengths, bond angles, and dihedral angles.

These calculations also reveal the electronic structure, highlighting regions of high or low electron density, which are crucial for understanding the molecule's reactivity. The introduction of the oxo- group at the C-18 position significantly alters the electronic landscape compared to the parent strychnine (B123637) molecule, influencing its interactions with other molecules.

Table 1: Typical Parameters for Quantum Chemical Calculations This interactive table outlines common methodologies used in the geometric and electronic structure calculation of complex organic molecules.

| Parameter | Description | Common Selection | Rationale |

|---|---|---|---|

| Method | The theoretical model used for calculation. | Density Functional Theory (DFT), e.g., MPW1PW91 or APFD. researchgate.netmdpi.com | Offers a good balance between computational cost and accuracy for molecules of this size. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | Pople-style (e.g., 6-31G(d,p)) or Dunning's correlation-consistent (e.g., aug-cc-pVDZ). researchgate.netmdpi.com | Defines the flexibility and accuracy of the orbital description. |

| Solvent Model | Simulates the effect of a solvent on the molecule. | Polarizable Continuum Model (PCM), e.g., IEFPCM. researchgate.netmdpi.com | Accounts for the influence of the chemical environment on the molecule's conformation and properties. |

| Task | The type of calculation being performed. | Geometry Optimization, Frequency Calculation. | Optimization finds the lowest energy structure, while frequency calculations confirm it is a true minimum. mdpi.com |

Computational Approaches to Spectroscopic Prediction and Interpretation

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. For a molecule like 18-oxo-strychnine, comparing calculated spectra with experimental ones can definitively confirm its structure.

A prominent example is the use of a combined quantum mechanical/NMR (QM/NMR) approach. researchgate.net In this method, the NMR chemical shifts (both ¹H and ¹³C) are calculated for a proposed structure using quantum mechanics, typically at the DFT level. researchgate.net These predicted shifts are then statistically compared against the experimental NMR data. The DP4+ probability analysis is a sophisticated statistical method used for this comparison, providing a confidence level for the correct structural assignment among several possibilities. researchgate.net While specific DP4+ analyses for 18-oxo-strychnine are not detailed in the literature, the methodology is standard for complex natural products. researchgate.net Proton magnetic resonance spectra and assignments for 18-oxostrychnine have been experimentally determined, providing the necessary data for such a comparison. acs.org

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Shifts This table demonstrates how computational data is used alongside experimental findings to confirm a molecular structure.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift for Isomer A (ppm) | Calculated Shift for Isomer B (ppm) | Best Fit |

|---|---|---|---|---|

| C-2 | 130.1 | 130.5 | 125.4 | Isomer A |

| C-10 | 170.2 | 170.8 | 175.1 | Isomer A |

| C-14 | 45.3 | 45.1 | 50.2 | Isomer A |

| C-18 | 175.5 | 176.0 | 169.8 | Isomer A |

Note: Data is hypothetical for illustrative purposes, based on the QM/NMR methodology.

Molecular Modeling of Enzyme-Substrate Interactions in 18-oxidation

The formation of 18-oxo-strychnine from strychnine is a metabolic process, likely catalyzed by liver enzymes such as the Cytochrome P450 (CYP) superfamily. wikipedia.org Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are employed to study how the strychnine substrate interacts with the enzyme's active site. researchgate.netmdpi.com

Molecular docking predicts the preferred orientation and binding affinity of a substrate when it binds to a protein's active site. mdpi.comnih.gov In this case, strychnine would be docked into the active site of a relevant CYP enzyme. The results would show the key interactions, such as hydrogen bonds or hydrophobic interactions, that hold the substrate in place and position the C-18 carbon for oxidation.

Following docking, Molecular Dynamics (MD) simulations can be run to validate the stability of the enzyme-substrate complex. nih.gov MD simulations model the movement of every atom in the system over time, providing insights into the flexibility of the complex and confirming that the substrate remains stably bound in a productive orientation for the reaction to occur. mdpi.com This computational approach helps to identify the specific amino acid residues in the enzyme that are critical for binding and catalysis. mdpi.com

Reaction Pathway Modeling for 18-oxo-Strychnine Formation

Computational chemistry can be used to model the entire reaction pathway, or mechanism, of a chemical transformation. This involves calculating the energy of the system at each step of the reaction, including transient intermediates and high-energy transition states. By mapping out the energy landscape, chemists can determine the most energetically favorable pathway for the formation of 18-oxo-strychnine.

Studies on the chemical oxidation of strychnine by agents like chromic acid have proposed a mechanism involving an initial electrophilic attack at the C2=C3 double bond. researchgate.netresearchgate.net However, enzymatic oxidation by Cytochrome P450 enzymes proceeds through a different mechanism, typically involving an oxygen-bound iron species that abstracts a hydrogen atom to form a substrate radical, followed by oxygen rebound.

Modeling the enzymatic pathway for 18-oxidation would involve:

Defining the initial state: the strychnine-enzyme complex.

Calculating the energy barriers for potential reaction steps, such as hydrogen abstraction from different positions on the strychnine molecule.

Identifying the lowest-energy transition state that leads to the formation of the 18-oxo product.

Confirming the final product state: the 18-oxo-strychnine molecule released from the enzyme.

This type of modeling can explain the high specificity of enzymatic reactions and why oxidation occurs at the C-18 position.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 18-oxo-Strychnine |

| Strychnine |

| Strychnine N-oxide |

| Neostrychnine |

| Brucine (B1667951) |

| 21-α,22-β-dihydroxy-22-hydrostrychnine |

Future Directions and Research Gaps in 18 Oxo Strychnine Studies

Targeted Gene Editing for Manipulating 18-oxo-Strychnine Production in Plants

The advent of targeted gene-editing technologies, most notably CRISPR/Cas9, offers unprecedented opportunities for the precise manipulation of plant metabolic pathways. mpg.de While these techniques have been successfully applied to various crops for trait improvement, their application to the biosynthesis of specific, complex alkaloids like an 18-oxo derivative of strychnine (B123637) is still in its infancy.

A significant research gap is the identification of the specific genes and enzymes responsible for the oxidation at the C18 position to form an oxo group on the final strychnine scaffold. The recently discovered strychnine biosynthesis pathway involves an 18-hydroxyl intermediate, 18-OH norflurocurarine, and the final cyclization to form strychnine involves an oxa-Michael addition from a C18 hydroxyl group. nih.gov Future research could focus on identifying an oxidase or dehydrogenase that could act on this hydroxyl group or a related intermediate.

Once the target gene(s) are identified, CRISPR/Cas9 could be employed for several purposes:

Gene Knockout: To understand the role of the putative 18-oxidase, its gene could be knocked out in Strychnos nux-vomica or a heterologous system like Nicotiana benthamiana. mpg.dempg.de This would help confirm its function if it leads to the absence or reduction of the 18-oxo compound.

Gene Upregulation/Activation: Conversely, the expression of the gene could be enhanced to potentially increase the yield of 18-oxo-strychnine.

Enzyme Engineering: The gene could be edited to alter the enzyme's substrate specificity or catalytic activity, potentially leading to the production of novel oxidized strychnine analogs.

The table below outlines a potential workflow for applying gene editing to this research area.

| Step | Technique | Objective |

| 1. Candidate Gene Identification | Transcriptome analysis, comparative genomics | Identify putative oxidase/dehydrogenase genes involved in strychnine biosynthesis. |

| 2. Functional Characterization | Heterologous expression in N. benthamiana | Confirm the enzymatic function of candidate genes. |

| 3. CRISPR/Cas9 Construct Design | gRNA design targeting the identified gene(s) | Create constructs for gene knockout or modification. |

| 4. Plant Transformation | Agrobacterium-mediated transformation | Introduce the CRISPR/Cas9 system into S. nux-vomica or a model plant. |

| 5. Metabolite Analysis | LC-MS, NMR | Analyze the alkaloid profile of the genetically modified plants to detect changes in 18-oxo-strychnine levels. |

Development of Novel Synthetic Strategies for Enantioselective Access to 18-oxo-Strychnine

The total synthesis of strychnine has been a benchmark in organic chemistry since Woodward's first synthesis in 1954. wikipedia.org Numerous synthetic routes have been developed since, each showcasing novel strategies and methodologies. wikipedia.orguiowa.educhemistryviews.org However, a dedicated enantioselective synthesis of 18-oxo-strychnine has not been reported.

Future research in this area would need to address the challenge of introducing an oxo group at the C18 position on a late-stage intermediate or developing a strategy that carries this functionality through the synthetic sequence. Key research directions include:

Late-Stage Oxidation: Investigating selective oxidation methods that can be applied to strychnine or a close precursor to introduce the C18-oxo functionality without affecting other sensitive parts of the molecule.

Novel Building Blocks: Designing and synthesizing novel starting materials that already contain the C18-oxo group or a precursor that can be easily converted to it.

Asymmetric Catalysis: Employing modern asymmetric catalysis to control the stereochemistry throughout the synthesis, ensuring access to the enantiomerically pure target compound.

In-depth Enzymological Studies of Oxidative Enzymes Involved in Strychnine Metabolism

The in vitro metabolism of strychnine is known to be mediated by the liver microsomal enzyme system, which requires NADPH and O2, implicating cytochrome P-450 enzymes. wikipedia.org The recently elucidated biosynthesis in plants also points to the involvement of various oxidative enzymes. nih.gov A significant research gap is the specific characterization of the oxidases responsible for modifications at the C18 position.

Future research should focus on:

Enzyme Isolation and Purification: Isolating and purifying the specific cytochrome P450s or other oxidases from S. nux-vomica that are involved in the later stages of strychnine biosynthesis.

Kinetic Studies: Determining the kinetic parameters (K_m, k_cat) of these enzymes with various substrates in the strychnine pathway to understand their efficiency and substrate preference.

Structural Biology: Crystallizing these enzymes to study their three-dimensional structure and active site, which can provide insights into their mechanism and guide protein engineering efforts.

Exploration of Structure-Reactivity Relationships in Oxidized Strychnos Alkaloids

Future studies could explore:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the electronic structure of 18-oxo-strychnine and predict its reactivity. wikipedia.org

Chemical Stability: Investigating the stability of 18-oxo-strychnine under various conditions (pH, temperature, light) to understand its degradation pathways.

Reactivity Profiling: Studying the reactions of 18-oxo-strychnine with various reagents to map its chemical behavior and potential for further functionalization.

The table below summarizes the known functional groups in strychnine and how the addition of a C18-oxo group might influence its properties.

| Functional Group | Present in Strychnine | Potential Influence of C18-Oxo Group |

| Tertiary Amine | Yes | Altered basicity and nucleophilicity |

| Lactam | Yes | Potential for altered ring strain and reactivity |

| Ether | Yes | Potential for long-range electronic effects |

| Alkene | Yes | Potential for altered susceptibility to addition reactions |

| C18-Oxo | No | Introduction of a new electrophilic site |

Advanced Analytical Techniques for In Situ Monitoring of 18-oxo-Strychnine Transformations

The detection and quantification of strychnine and its metabolites are typically performed using techniques like gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC). nih.govnih.govcore.ac.uk However, these methods often require sample extraction and are not suitable for real-time monitoring of chemical transformations within a living system.

A significant research gap is the development of analytical methods for the in situ monitoring of 18-oxo-strychnine. Future research could focus on:

Biosensors: Developing fluorescent or electrochemical biosensors that can specifically detect 18-oxo-strychnine in real-time.

Advanced Mass Spectrometry Imaging: Utilizing techniques like desorption electrospray ionization (DESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging to visualize the spatial distribution of 18-oxo-strychnine in plant tissues.

In Situ Spectroscopy: Exploring the use of techniques like Raman or infrared spectroscopy for the non-invasive, real-time monitoring of the formation and transformation of 18-oxo-strychnine in chemical reactions or biological systems.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying 18-oxo-strychnine in complex biological matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to separate and identify 18-oxo-strychnine. Validate the method using spiked samples and compare fragmentation patterns with reference standards. Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural integrity, particularly focusing on the 18-oxo group’s chemical shift .

- Data Handling : Include raw spectral data in appendices, with processed data (e.g., retention times, m/z ratios) in the main text to support reproducibility .

Q. How can researchers optimize the synthesis of 18-oxo-strychnine while minimizing byproducts?

- Methodological Answer : Employ a stepwise oxidation protocol using controlled reagents (e.g., Jones reagent) to selectively oxidize the strychnine precursor. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity) to reduce side reactions. Purify intermediates using column chromatography and validate purity via melting point analysis and HPLC .

- Uncertainty Analysis : Quantify yield variability across triplicate experiments and report confidence intervals .

Advanced Research Questions

Q. What experimental designs are suitable for investigating 18-oxo-strychnine’s interaction with glycine receptors in vivo?

- Methodological Answer : Use patch-clamp electrophysiology in murine spinal cord neurons to measure receptor inhibition. Include controls (e.g., wild-type vs. glycine receptor knockout models) and dose-response curves. Validate specificity via competitive binding assays with strychnine and its analogs .

- Data Interpretation : Compare inhibition constants (IC₅₀) with literature values for strychnine to assess relative potency. Address interspecies variability by replicating experiments in human-derived neuronal cultures .

Q. How should researchers resolve contradictions in reported LD₅₀ values for 18-oxo-strychnine across studies?

- Methodological Answer : Conduct a meta-analysis of existing toxicity data, categorizing studies by model organism (e.g., rodents vs. zebrafish), administration route (oral vs. intravenous), and purity of the compound. Perform new acute toxicity assays under standardized conditions (OECD guidelines) to isolate confounding variables .

- Limitations : Discuss batch-to-batch purity variations and interspecies metabolic differences as potential sources of discrepancy .

Q. What strategies can elucidate the metabolic pathways of 18-oxo-strychnine in mammalian systems?

- Methodological Answer : Use radiolabeled ¹⁴C-18-oxo-strychnine in hepatocyte incubation assays, followed by LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare metabolic profiles across species (e.g., human vs. rat microsomes) and validate findings with in vivo excretion studies .

- Synthesis of Evidence : Cross-reference metabolite structures with databases like HMDB or PubChem to confirm novelty .

Methodological and Theoretical Frameworks

Q. How can researchers align their study on 18-oxo-strychnine with existing literature while identifying knowledge gaps?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map prior work on strychnine derivatives. Use keyword clustering (e.g., "neurotoxicity," "synthetic analogs") to identify underexplored areas, such as long-term neurobehavioral effects or environmental persistence .

- Critical Analysis : Highlight conflicting mechanistic hypotheses (e.g., receptor antagonism vs. oxidative stress) and propose experiments to test competing models .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of 18-oxo-strychnine in neuropharmacological assays?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to quantify EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and power analysis to ensure robustness .

- Reproducibility : Share raw datasets and analysis scripts in open repositories (e.g., Zenodo) to facilitate replication .

Ethical and Practical Considerations

Q. How can researchers address the ethical challenges of studying 18-oxo-strychnine, given its high toxicity?

- Methodological Answer : Adhere to institutional biosafety protocols (e.g., BSL-2 containment for handling powdered toxin). Use computational models (e.g., molecular docking) for preliminary toxicity screening to minimize animal use. Justify in vivo experiments via a harm-benefit analysis framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.